
4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-tetradecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-tetradecanoate, also known as cellobiose octadecanoate, is a synthetic derivative of cellobiose, a disaccharide composed of two glucose molecules linked by a β(1→4) glycosidic bond. Cellobiose octadecanoate is obtained by esterifying cellobiose with stearic acid, a long-chain saturated fatty acid.
Mechanism Of Action
The mechanism of action of 4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-tetradecanoate octadecanoate is not fully understood. It is believed to interact with lipid bilayers in a similar way to natural lipids, altering their fluidity and permeability. This can affect the function of membrane-bound proteins and other molecules, leading to changes in cellular processes.
Biochemical And Physiological Effects
Cellobiose octadecanoate has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth of some bacteria and fungi, possibly by disrupting their cell membranes. It has also been shown to modulate the immune response, acting as an adjuvant to enhance the activity of vaccines and other immunotherapies.
Advantages And Limitations For Lab Experiments
Cellobiose octadecanoate has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and its physicochemical properties can be easily controlled by varying the length and saturation of the fatty acid chain. However, its use is limited by its synthetic nature, which may not accurately reflect the behavior of natural lipids in biological membranes.
Future Directions
Future research on 4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-tetradecanoate octadecanoate could focus on its potential applications in drug delivery and gene therapy. It could also be used as a tool for studying the mechanisms of membrane fusion and vesicle trafficking. Additionally, the synthesis of new derivatives with different fatty acid chains could provide insights into the structure-function relationships of lipids in biological membranes.
Synthesis Methods
Cellobiose octadecanoate can be synthesized by esterification of 4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-tetradecanoate with stearic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux in an organic solvent such as dichloromethane or chloroform. After purification, the product is obtained as a white crystalline powder.
Scientific Research Applications
Cellobiose octadecanoate has been used as a model compound for studying the behavior of lipids in biological membranes. It has been shown to form stable monolayers at the air-water interface and to self-assemble into vesicles in aqueous solution. These properties make it a useful tool for investigating the physicochemical properties of lipid bilayers and their interactions with proteins and other molecules.
properties
CAS RN |
376646-03-6 |
|---|---|
Product Name |
4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-tetradecanoate |
Molecular Formula |
C₂₆H₄₈O₁₂ |
Molecular Weight |
552.65 |
synonyms |
(2S,3R,4R,5S,6R)-3,4-Dihydroxy-6-(hydroxymethyl)-5-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-yl Tetradecanoate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



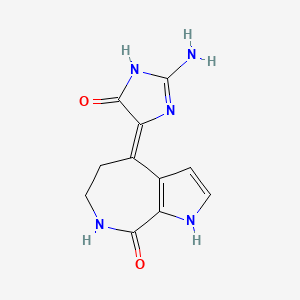
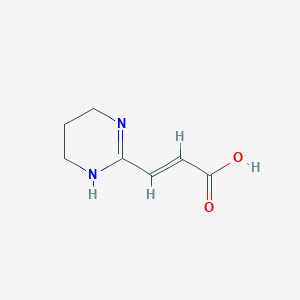
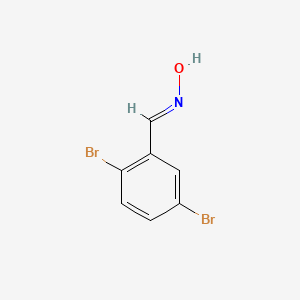
![2,2,8-Trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carboxylic acid hydrochloride](/img/structure/B1141946.png)
![endo-8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol](/img/structure/B1141947.png)
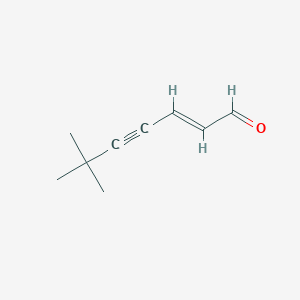
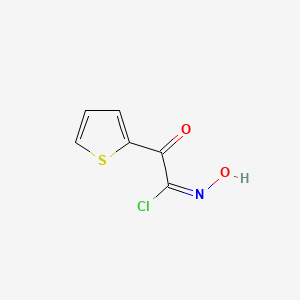
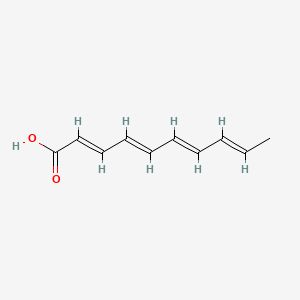
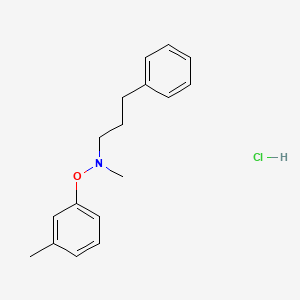
![Ethyl trans-Cinnamate-[d5]](/img/structure/B1141962.png)